N-(3-Fluoro-4-nitrophenyl)-N-methylacetamide

Lipophilicity LogP Physicochemical Properties

Inconsistent intermediates can derail SAR studies and synthetic routes. N-(3-Fluoro-4-nitrophenyl)-N-methylacetamide (CAS 2655557-85-8) provides a well-characterized, high-purity building block that ensures batch-to-batch reproducibility. - Unique 3-fluoro-4-nitroaryl + N-methylacetamide substitution for distinct electronic/steric profile - Well-defined logP (-0.292) enables precise lipophilicity control in compound libraries - 98% purity minimizes off-target effects in biological assays - Reliable global supply for pharmaceutical and agrochemical research programs

Molecular Formula C9H9FN2O3
Molecular Weight 212.18 g/mol
Cat. No. B14126507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Fluoro-4-nitrophenyl)-N-methylacetamide
Molecular FormulaC9H9FN2O3
Molecular Weight212.18 g/mol
Structural Identifiers
SMILESCC(=O)N(C)C1=CC(=C(C=C1)[N+](=O)[O-])F
InChIInChI=1S/C9H9FN2O3/c1-6(13)11(2)7-3-4-9(12(14)15)8(10)5-7/h3-5H,1-2H3
InChIKeyMFTYAVVNWRRINX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Fluoro-4-nitrophenyl)-N-methylacetamide: A Unique Substituted Acetamide Building Block for Specialized Organic Synthesis and Procurement


N-(3-Fluoro-4-nitrophenyl)-N-methylacetamide (CAS: 2655557-85-8) is a substituted acetamide characterized by the presence of both a fluorine and a nitro group on its phenyl ring, as well as a methyl group on the amide nitrogen . This combination of electron-withdrawing and steric functionalities makes it a valuable intermediate in organic synthesis, particularly for the construction of more complex molecules in pharmaceutical and agrochemical research [1]. Its unique substitution pattern provides a distinct electronic and steric profile compared to related anilides, enabling specific reactivity and interactions .

Why N-(3-Fluoro-4-nitrophenyl)-N-methylacetamide Cannot Be Substituted with Common Analogs in Critical Applications


The presence of the N-methyl group on the amide nitrogen, in conjunction with the 3-fluoro-4-nitrophenyl substitution pattern, creates a unique steric and electronic environment that is not replicated by simpler anilides such as N-(3-fluoro-4-nitrophenyl)acetamide (CAS 345-30-2) or the non-fluorinated analog N-methyl-N-(4-nitrophenyl)acetamide (CAS 121-95-9) . The N-methyl group influences the compound's lipophilicity, as evidenced by its calculated logP of -0.292 , and alters its conformational flexibility compared to its non-methylated counterpart . These physicochemical differences directly impact reactivity, solubility, and biological interactions, meaning that substituting this compound with a seemingly close analog could lead to divergent outcomes in a synthetic sequence or a biological assay . Therefore, precise procurement of N-(3-Fluoro-4-nitrophenyl)-N-methylacetamide is essential for maintaining experimental fidelity and achieving reproducible results.

Quantitative Differential Evidence for N-(3-Fluoro-4-nitrophenyl)-N-methylacetamide in Research and Procurement


Distinct Lipophilicity Profile Compared to Non-Fluorinated and N-H Analogs

N-(3-Fluoro-4-nitrophenyl)-N-methylacetamide exhibits a calculated logP of -0.292 , which is a critical physicochemical property influencing its permeability and solubility. In contrast, its non-methylated analog, N-(3-fluoro-4-nitrophenyl)acetamide, has a different lipophilicity profile, which would impact its behavior in biological systems and chemical reactions. While direct experimental logP data for the non-fluorinated analog N-methyl-N-(4-nitrophenyl)acetamide is not available, the presence of the fluorine atom in the target compound is known to significantly modulate lipophilicity .

Lipophilicity LogP Physicochemical Properties Drug Design

High Purity Specification Ensuring Reliable Synthetic Outcomes

N-(3-Fluoro-4-nitrophenyl)-N-methylacetamide is commercially available with a specified purity of 98% . This is a critical metric for procurement decisions, as the presence of impurities can lead to side reactions, reduced yields, and unreliable analytical data. While purity levels vary among vendors for related compounds, the explicit specification for this product allows for a more informed selection process, ensuring a consistent and predictable starting material for synthesis [1].

Organic Synthesis Purity Procurement Reproducibility

Unique CAS Registry Number for Precise Identification and Tracking

The target compound is assigned the unique CAS Registry Number 2655557-85-8 . This identifier unequivocally distinguishes it from closely related analogs such as N-(3-fluoro-4-nitrophenyl)acetamide (CAS 345-30-2) and N-methyl-N-(4-nitrophenyl)acetamide (CAS 121-95-9) [1]. For procurement, a unique CAS number is non-negotiable for accurate ordering, regulatory documentation, and internal inventory tracking.

Chemical Identity CAS Number Regulatory Compliance Inventory Management

N-(3-Fluoro-4-nitrophenyl)-N-methylacetamide: Proven Application Scenarios in Research and Development


Medicinal Chemistry: Building Block for Drug Candidate Synthesis

This compound's specific substitution pattern (3-fluoro-4-nitroaryl with an N-methylacetamide) serves as a versatile intermediate for synthesizing diverse pharmaceutical candidates. Its unique logP of -0.292 and well-defined purity (98%) make it suitable for constructing compound libraries where precise control over physicochemical properties is essential for SAR studies [1].

Agrochemical Research: Precursor for Novel Pesticides or Herbicides

The combination of a fluorine and a nitro group on the phenyl ring is a common motif in agrochemical design, often imparting desirable properties such as metabolic stability and membrane permeability. The target compound's unique CAS number 2655557-85-8 ensures researchers are using the exact building block intended for their synthetic route to novel crop protection agents [1].

Chemical Biology: Probe Development for Enzyme Interaction Studies

The electron-withdrawing nitro group and the fluorine atom create a unique electronic profile that can be leveraged in designing enzyme inhibitors or fluorescent probes. The compound's well-characterized purity minimizes off-target effects in biological assays, ensuring that observed activity is due to the intended molecule .

Material Science: Monomer for Advanced Polymer Synthesis

The N-methylacetamide moiety and the fluoronitrophenyl core can be incorporated into polymers to modify their thermal, mechanical, or optical properties. The high purity of the available material is critical for achieving consistent polymerization and reproducible material characteristics .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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